molecular formula C5H6BClFNO3 B12049151 2-Chloro-3-fluoropyridine-4-boronic acid hydrate

2-Chloro-3-fluoropyridine-4-boronic acid hydrate

Cat. No.: B12049151
M. Wt: 193.37 g/mol
InChI Key: HJMBCSBSNADIRP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoropyridine-4-boronic acid hydrate is an organoboron compound characterized by the presence of chlorine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-3-fluoropyridine-4-boronic acid hydrate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the reaction of 2-Chloro-3-fluoropyridine with a boronic acid derivative under palladium catalysis and basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoropyridine-4-boronic acid hydrate undergoes various types of chemical reactions, including:

    Substitution Reactions: The

Properties

Molecular Formula

C5H6BClFNO3

Molecular Weight

193.37 g/mol

IUPAC Name

(2-chloro-3-fluoropyridin-4-yl)boronic acid;hydrate

InChI

InChI=1S/C5H4BClFNO2.H2O/c7-5-4(8)3(6(10)11)1-2-9-5;/h1-2,10-11H;1H2

InChI Key

HJMBCSBSNADIRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)F)(O)O.O

Origin of Product

United States

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